2-Chloro-5-methoxybenzyl chloride

Description

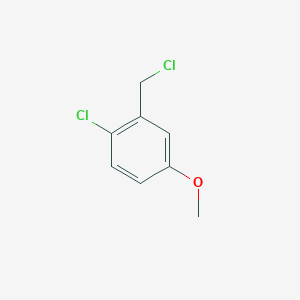

2-Chloro-5-methoxybenzyl chloride (CAS: Not explicitly provided; molecular formula inferred as C₈H₇Cl₂O) is a substituted benzyl chloride featuring a chlorine atom at the 2-position and a methoxy (-OCH₃) group at the 5-position of the benzene ring (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research.

Properties

IUPAC Name |

1-chloro-2-(chloromethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQOCMSFQSGAQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562324 | |

| Record name | 1-Chloro-2-(chloromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101079-83-8 | |

| Record name | 1-Chloro-2-(chloromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxybenzyl chloride can be achieved through several methods. One common method involves the chlorination of 5-methoxybenzyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxybenzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzyl derivatives.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form 2-chloro-5-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives.

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: 2-Chloro-5-methoxybenzyl alcohol.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of 2-Chloro-5-methoxybenzyl chloride is in the synthesis of pharmaceutical agents. It serves as a key intermediate in the production of various drugs due to its ability to undergo nucleophilic substitution reactions. For example, it can be used to synthesize compounds that exhibit anti-inflammatory and analgesic properties.

Agrochemical Development

This compound is also utilized in the development of agrochemicals. Its derivatives have been explored for their efficacy as herbicides and fungicides, contributing to agricultural productivity and pest management strategies.

Material Science

In material science, this compound is employed in the synthesis of polymers and resins. Its reactive nature allows it to participate in polymerization reactions, leading to the formation of materials with desirable mechanical properties.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound possess anticancer activity. A study focused on modifying this compound to enhance its efficacy against specific cancer cell lines showed promising results, indicating its potential as a lead compound in drug discovery .

Case Study 2: Development of Herbicides

Another significant application was reported in the development of new herbicides based on this compound. Researchers synthesized several derivatives and evaluated their herbicidal activity against common agricultural weeds. The results indicated that certain derivatives exhibited high levels of efficacy, suggesting their potential for commercial use .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Pharmaceutical Synthesis | Anticancer agents | Promising activity against cancer cell lines |

| Agrochemical Development | Herbicides | High efficacy against agricultural weeds |

| Material Science | Polymers and resins | Enhanced mechanical properties in synthesized materials |

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxybenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the benzyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent. The methoxy group, being an electron-donating group, can influence the reactivity and stability of the compound in different chemical environments.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below, we analyze 2-chloro-5-methoxybenzyl chloride against similar benzyl chlorides and acyl chlorides, focusing on structural features, reactivity, and applications.

Structural and Functional Group Analysis

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 2-Cl, 5-OCH₃, CH₂Cl | C₈H₇Cl₂O | 191.06 (calculated) | Benzyl chloride, methoxy |

| 2-Bromo-5-fluorobenzyl chloride | 2-Br, 5-F, CH₂Cl | C₇H₅BrClF | 223.47 (calculated) | Benzyl chloride, bromo, fluoro |

| 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride | 2-Cl, 6-F (benzyl), 5-Cl (benzoyl) | C₁₄H₈Cl₂F₂O₂ | 333.12 (calculated) | Acyl chloride, benzyl ether |

| Methyl 2-Chloro-5-formylbenzoate | 2-Cl, 5-CHO, COOCH₃ | C₉H₇ClO₃ | 198.60 (calculated) | Ester, formyl |

Key Observations:

Substituent Effects :

- Electron-Donating Groups : The methoxy group in this compound donates electron density via resonance, slightly deactivating the benzene ring compared to electron-withdrawing groups (e.g., -F, -Br) in analogs like 2-bromo-5-fluorobenzyl chloride .

- Reactivity : Benzyl chlorides (e.g., this compound) undergo nucleophilic substitution at the CH₂Cl group, while acyl chlorides (e.g., 5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride) exhibit higher reactivity toward nucleophiles due to the electrophilic carbonyl carbon .

Steric and Electronic Influence :

- The methoxy group in this compound introduces steric hindrance and directs electrophilic substitution to specific ring positions, whereas halogenated analogs (e.g., 2-bromo-5-fluorobenzyl chloride) prioritize electronic effects over steric .

Critical Insights:

- Pharmaceutical Utility : this compound’s methoxy group enhances solubility in polar solvents, aiding its use in medicinal chemistry, whereas halogenated analogs (e.g., 2-bromo-5-fluorobenzyl chloride) are favored for their lipophilicity and stability .

- Synthetic Flexibility : The acyl chloride group in 5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride enables rapid derivatization, contrasting with the slower reactivity of benzyl chlorides .

Biological Activity

2-Chloro-5-methoxybenzyl chloride (CAS No. 5020-41-7) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by various research findings.

Synthesis

The synthesis of this compound typically involves chlorination reactions on methoxy-substituted benzyl compounds. The compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown it to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In studies focusing on cancer cell lines, this compound has shown potential as an anticancer agent. It was found to inhibit the proliferation of various cancer cell lines, including colon and breast cancer cells. The compound appears to induce apoptosis through the activation of intrinsic pathways, which is critical for its anticancer efficacy .

Case Study: Colon Cancer Cell Line

A study investigating the effects of this compound on the LS174T human colorectal carcinoma cell line revealed an IC50 value of approximately 23 µM, indicating significant growth inhibition compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Modifications to the benzyl group or the introduction of additional functional groups can enhance its potency against specific biological targets. For instance, derivatives with varying substitution patterns have been synthesized and evaluated for improved activity against cancer cells and bacteria .

Toxicity Studies

While exploring the therapeutic potential of this compound, toxicity assessments are crucial. Preliminary studies suggest that at therapeutic concentrations, the compound exhibits low toxicity towards human cell lines, making it a promising candidate for further development in medicinal chemistry .

Q & A

Q. What are the most reliable synthetic routes for 2-chloro-5-methoxybenzyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via chlorination of 5-methoxybenzyl alcohol or its derivatives using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (Cl₂CO)₂. Key factors include:

- Temperature : Reactions at 0–20°C minimize side reactions (e.g., over-chlorination) compared to reflux conditions .

- Solvent : Dichloromethane (DCM) is preferred for its inertness and ease of removal, while benzene (toxic) is less common due to safety concerns .

- Catalysts : N,N-dimethylformamide (DMF) or N-methylacetamide can accelerate chlorination via intermediate formation .

- Workup : Post-reaction, excess reagents are removed via distillation or rotary evaporation, followed by purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Distillation : Effective for removing low-boiling-point byproducts (e.g., SOCl₂ residues) .

- Recrystallization : Use non-polar solvents (hexane) to isolate crystalline products, though this depends on the compound’s solubility .

- Column Chromatography : Ideal for separating chlorinated isomers or impurities; a 9:1 hexane/ethyl acetate gradient is typical .

- Safety Note : Always perform in a fume hood with PPE (gloves, goggles) due to volatility and toxicity .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm, split patterns for substituents) and methoxy singlet (δ ~3.8 ppm) .

- ¹³C NMR : Chlorine and methoxy groups cause distinct deshielding (e.g., C-Cl at ~115–125 ppm) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry (e.g., CCDC deposition for public access) .

- HPLC-MS : Validates purity (>95%) and molecular ion ([M+H]⁺ or [M-Cl]⁺ fragments) .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Atmosphere : Use inert gas (N₂ or Ar) to avoid moisture-induced hydrolysis .

- Container : Seal with PTFE-lined caps to minimize interaction with metals or plastics .

Advanced Research Questions

Q. How can reaction parameters be optimized to maximize yield while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and stoichiometry systematically. For example, lower temperatures (0–5°C) reduce di-chlorinated byproducts .

- Kinetic Monitoring : Use inline FTIR or GC-MS to track reaction progress and identify intermediates .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance chlorination selectivity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments .

- Computational Modeling : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values (Gaussian or ORCA software) .

- 2D NMR : Utilize COSY or NOESY to clarify coupling patterns and spatial proximity of substituents .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Simulate transition states (e.g., chlorination or nucleophilic substitution) using B3LYP/6-31G(d) basis sets .

- Molecular Dynamics : Predict solvation effects or stability in polar aprotic solvents (DMSO, DMF) .

- Docking Studies : If targeting biological activity, model interactions with enzymes (e.g., CYP450) using AutoDock Vina .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents (e.g., nitro, amino) at the 4-position and assess antibacterial/antifungal activity via MIC assays .

- Receptor Binding Assays : Use radiolabeled ligands (³H/¹⁴C) to quantify affinity for targets like dopamine D2 or serotonin 5-HT3 receptors .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and analyze via LC-MS for degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.